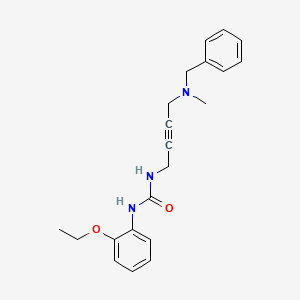

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-3-26-20-14-8-7-13-19(20)23-21(25)22-15-9-10-16-24(2)17-18-11-5-4-6-12-18/h4-8,11-14H,3,15-17H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARGPZGWVDMYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Benzyl(methyl)amino Intermediate: This step might involve the reaction of benzyl chloride with methylamine under basic conditions to form benzyl(methyl)amine.

Alkyne Formation: The next step could involve the formation of the but-2-yn-1-yl group through a coupling reaction, such as the Sonogashira coupling, using an appropriate alkyne and halide.

Urea Formation: Finally, the ethoxyphenyl isocyanate could be reacted with the previously formed intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea may undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Pharmacophore

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea may serve as a pharmacophore in drug design and development. Compounds with similar structural motifs have been shown to exhibit significant pharmacological properties, particularly as enzyme inhibitors or in modulating biological pathways. The alkynyl group and the ethoxyphenyl moiety may enhance interaction with biological targets, potentially leading to therapeutic applications against diseases such as cancer.

Case Study: Enzyme Inhibition

Research indicates that urea derivatives can act as inhibitors for various enzymes involved in metabolic pathways. For instance, compounds structurally related to this compound have been studied for their ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme critical for fatty acid metabolism. Studies have shown that modifications in the urea structure can lead to varying degrees of inhibition, highlighting the importance of structural optimization in drug development .

Materials Science Applications

Synthesis of Novel Materials

The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—enables the development of materials with tailored functionalities.

| Reaction Type | Common Reagents | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | N-bromosuccinimide | Halogenated derivatives |

Chemical Research Applications

Reactivity Studies

this compound can also be employed in chemical research to explore its reactivity with other compounds. Understanding its interaction mechanisms is crucial for optimizing its efficacy in potential applications.

Interaction Studies

Investigating the binding affinities and mechanisms of action of this compound could provide insights into its therapeutic roles. Such studies typically involve assessing how the compound interacts with various biological targets, which can inform further development for medicinal applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of an ethoxy group.

Biological Activity

The compound 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : Approximately 306.38 g/mol

Structural Features

The compound contains several notable functional groups:

- Urea Group : Contributes to its biological activity.

- Alkynyl Moiety : Imparts unique reactivity.

- Aromatic Components : Influence interactions with biological targets.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-(Benzyl(methyl)amino)but-2-en-1-yl)-3-(2-fluorophenyl)urea | Similar urea and alkynyl groups | Contains an alkene instead of an alkyne |

| 1-[4-[benzyl(methyl)amino]butanoyl]-3-(2-fluorophenyl)urea | Different carbon chain length | May exhibit varied biological activity |

Synthesis

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of Benzyl(methyl)amino Intermediate : Reaction of benzyl chloride with methylamine under basic conditions.

- Alkyne Formation : Utilization of the Sonogashira coupling method to form the but-2-yn-1-yl group.

- Urea Formation : Reaction of the ethoxyphenyl isocyanate with the intermediate to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The urea moiety is known for modulating enzyme activities, while the alkynyl group may enhance binding affinity to specific targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Enzyme Inhibition

Inhibitory effects on cholinesterase enzymes have been documented, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The compound's structure allows it to compete effectively with acetylcholine for binding sites on the enzyme, demonstrating IC50 values comparable to established inhibitors .

Biological Assays

Biological assays conducted on synthesized derivatives have yielded promising results:

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-ethoxyphenyl)urea, and how can purity be validated?

- Methodology : The compound can be synthesized via a multi-step route involving alkyne coupling and urea bond formation. For example, analogous urea derivatives are synthesized by reacting substituted anilines with isocyanates in inert solvents (e.g., CCl₄) under controlled temperatures (0–25°C) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should combine HPLC (>99% purity), ¹H/¹³C NMR (to confirm substituent integration and absence of side products), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- NMR : ¹H NMR confirms proton environments (e.g., benzyl methyl protons at δ ~2.5–3.0 ppm, ethoxyphenyl signals at δ ~6.8–7.5 ppm). ¹³C NMR identifies carbonyl carbons (urea C=O at ~155–160 ppm) and alkyne carbons (~70–90 ppm) .

- MS : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) provides molecular weight confirmation and detects fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection ensures purity and identifies residual solvents or byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound’s structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation (e.g., in methanol/chloroform). Data collection using a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and torsional parameters. For example, analogous urea derivatives show E-configuration of alkyne groups and chair conformations in piperazine rings . Refinement using SHELXL (via Olex2 interface) refines hydrogen bonding (e.g., C–H⋯O/F interactions) and thermal displacement parameters (R-factor < 0.08) .

Q. What strategies address discrepancies in NMR data between theoretical predictions and experimental results?

- Methodology :

- Dynamic Effects : Rotameric equilibria in the benzyl(methyl)amino group may broaden NMR signals. Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split peaks.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation.

- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate unaccounted stereoelectronic effects or impurities .

Q. How does replacing the urea moiety with thiourea impact bioactivity or crystallinity?

- Methodology : Synthesize the thiourea analog (replacing carbonyl with C=S) and compare:

- Crystallinity : SCXRD reveals altered packing (e.g., thiourea’s S atom participates in stronger C–H⋯S vs. C–H⋯O interactions) .

- Bioactivity : Test both compounds in enzyme inhibition assays (e.g., kinase profiling). Thioureas often exhibit enhanced binding due to sulfur’s polarizability and H-bond acceptor capacity .

Q. What computational methods predict pharmacological relevance of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the urea group’s hydrogen bonding with catalytic residues.

- ADMET Prediction : SwissADME or ADMETlab2.0 evaluates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. The ethoxyphenyl group may improve metabolic stability compared to hydroxylated analogs .

Data Contradiction Analysis

Q. How to resolve conflicting HPLC purity data across synthesis batches?

- Methodology :

- Method Optimization : Adjust gradient elution (e.g., 50% → 90% acetonitrile in water over 20 min) to resolve co-eluting impurities.

- Spiking Experiments : Add suspected byproducts (e.g., unreacted alkyne intermediates) to confirm retention times.

- LC-MS : Couple HPLC with MS to identify low-abundance impurities (e.g., m/z corresponding to dimeric side products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.